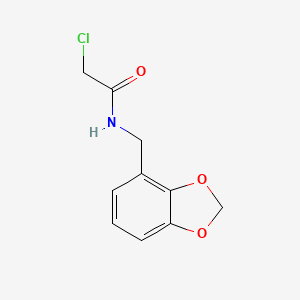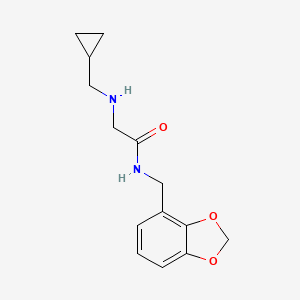
3-(5-methyl-1H-pyrazol-4-yl)-N-(1,3-thiazol-4-ylmethyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-methyl-1H-pyrazol-4-yl)-N-(1,3-thiazol-4-ylmethyl)propan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MPTP, and it has been studied for its ability to modulate various biochemical and physiological processes in the body.
Mecanismo De Acción
MPTP is converted into MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons through the dopamine transporter, where it inhibits mitochondrial complex I, leading to oxidative stress and cell death. This mechanism is similar to the mechanism of action of rotenone, another mitochondrial complex I inhibitor, which is also used as a research tool for Parkinson's disease.
Biochemical and Physiological Effects:
MPTP-induced neurotoxicity has been extensively studied in animal models, and it has been shown to cause selective damage to dopaminergic neurons in the substantia nigra pars compacta, leading to motor deficits similar to those observed in Parkinson's disease. MPTP has also been shown to cause oxidative stress, inflammation, and mitochondrial dysfunction in the brain. These effects are thought to contribute to the pathophysiology of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTP has several advantages as a research tool for Parkinson's disease. It selectively damages dopaminergic neurons in the brain, leading to motor deficits similar to those observed in Parkinson's disease. Therefore, MPTP can be used to study the pathophysiology of Parkinson's disease and to develop new treatments for this disorder. However, MPTP also has some limitations. It is a potent neurotoxin that can cause irreversible damage to the brain, and it is difficult to control the dose and administration of MPTP in animal models.
Direcciones Futuras
There are several future directions for research on MPTP. One area of research is the development of new treatments for Parkinson's disease based on the mechanism of action of MPTP. Another area of research is the use of MPTP as a research tool to study the pathophysiology of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, future research could focus on developing new methods for administering MPTP in animal models to improve the control of the dose and administration of this compound.
Métodos De Síntesis
The synthesis of MPTP involves several steps, including the reaction of 5-methyl-1H-pyrazole with 4-chlorobutanal to form 5-methyl-1-(4-formylbutyl)-1H-pyrazole. This intermediate is then reacted with thiazole-4-carboxaldehyde to form 3-(5-methyl-1H-pyrazol-4-yl)-N-(1,3-thiazol-4-ylmethyl)propan-1-amine. The final product is obtained through purification and characterization techniques, such as chromatography and spectroscopy.
Aplicaciones Científicas De Investigación
MPTP has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease. MPTP is known to selectively damage dopaminergic neurons in the brain, leading to motor deficits similar to those observed in Parkinson's disease. Therefore, MPTP has been used as a research tool to study the pathophysiology of Parkinson's disease and to develop new treatments for this disorder.
Propiedades
IUPAC Name |
3-(5-methyl-1H-pyrazol-4-yl)-N-(1,3-thiazol-4-ylmethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4S/c1-9-10(5-14-15-9)3-2-4-12-6-11-7-16-8-13-11/h5,7-8,12H,2-4,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOSAPOZDIJZFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CCCNCC2=CSC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methyl-1H-pyrazol-4-yl)-N-(1,3-thiazol-4-ylmethyl)propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,5-dimethoxyphenyl)methyl]-1-methylpiperidin-3-amine](/img/structure/B7587277.png)



![N-[2-(1-methylimidazol-2-yl)ethyl]hexan-2-amine](/img/structure/B7587300.png)
![2-Methyl-2-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7587315.png)

![2-Methyl-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-amine](/img/structure/B7587331.png)
![[2-(1-adamantylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7587337.png)
![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amine](/img/structure/B7587342.png)
![2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile](/img/structure/B7587352.png)

![(2S)-2-amino-4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B7587376.png)
![2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acid](/img/structure/B7587381.png)